3-Azabicyclo[4.3.1]decan-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[4.3.1]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-5-7-2-1-3-8(4-7)6-10-9/h7-8H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQRLJFNCCPPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CNC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Azabicyclo 4.3.1 Decan 4 One and Its Analogues
Classical Approaches to Bridged Bicyclic Amides
Traditional synthetic routes to bridged bicyclic amides like 3-azabicyclo[4.3.1]decan-4-one often rely on the sequential construction of the carbocyclic framework followed by the introduction of the nitrogen atom and subsequent lactam formation.
A foundational approach to the this compound scaffold involves an intramolecular cyclization followed by a Beckmann rearrangement. acs.org This strategy begins with the construction of the bicyclic ketone precursor. The Dieckmann condensation or similar intramolecular acylation reactions are common methods for forming the carbocyclic core of such bridged systems.
In a specific synthesis of this compound, the corresponding bicyclic ketone, bicyclo[4.3.1]decan-3-one, is first synthesized. acs.org This ketone is then converted to its oxime derivative using hydroxylamine (B1172632). The crucial step is the subsequent Beckmann rearrangement of the oxime, typically catalyzed by a strong acid or a reagent like benzenesulfonyl chloride, which facilitates the ring expansion and incorporation of the nitrogen atom to form the seven-membered lactam ring. acs.org This classical sequence effectively transforms a carbocyclic ketone into the desired bridged bicyclic amide.
The construction of the this compound core is inherently a multi-step process, starting from relatively simple cyclic precursors. A documented synthesis begins with cyclohexane-1,4-diacetic acid. acs.org
The key steps in this sequence are:
Cyclization: The diacetic acid is subjected to high-temperature pyrolysis over barium oxide, which induces an intramolecular ketonization to form the bridged bicyclic ketone, bicyclo[4.3.1]decan-3-one. acs.org
Oximation: The resulting ketone is treated with hydroxylamine to yield the corresponding oxime, bicyclo[4.3.1]decan-3-one oxime. acs.org
Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement to produce the final lactam, this compound. acs.org
This linear sequence highlights the classical approach, where each transformation systematically builds the complexity of the molecule toward the final target scaffold.
Interactive Data Table: Classical Synthesis of this compound
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | Cyclohexane-1,4-diacetic acid | Barium oxide, heat | Bicyclo[4.3.1]decan-3-one | Not specified |
| 2 | Bicyclo[4.3.1]decan-3-one | Hydroxylamine | Bicyclo[4.3.1]decan-3-one oxime | 71.3% |
| 3 | Bicyclo[4.3.1]decan-3-one oxime | Benzenesulfonyl chloride, Pyridine | This compound | 55.9% |
Modern Synthetic Strategies for this compound Derivatives
More recent synthetic efforts have focused on developing more efficient and versatile routes to the azabicyclo[4.3.1]decane framework, including the synthesis of various structural analogues. These methods often feature higher step economy and novel bond-forming strategies.
Ring expansion offers a powerful modern strategy for accessing the seven-membered ring of the azabicyclo[4.3.1]decane system from more readily available six-membered ring precursors. A notable example is the carbocyclic ring expansion of 2-azabicyclo[3.3.1]nonane derivatives (morphans) to yield 7-azabicyclo[4.3.1]decan-3-ones, which are structural analogues of the target compound. ub.edunih.gov
This transformation can be achieved using trimethylsilyldiazomethane (B103560) (TMSCHN₂) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or under basic conditions with butyllithium (B86547) (BuLi). ub.edunih.govacs.org The reaction proceeds via the Tiffeneau–Demjanov procedure, where the diazo reagent attacks the ketone, leading to a one-carbon ring enlargement. ub.edu This methodology provides a direct route to the homomorphan skeleton, demonstrating the utility of ring expansion in constructing these complex bridged systems. ub.edu
Transition metal-catalyzed reactions, particularly the intramolecular Heck reaction, have emerged as a robust method for synthesizing the 7-azabicyclo[4.3.1]decane ring system. beilstein-journals.orgnih.gov This approach involves the palladium-catalyzed cyclization of an amine precursor containing a pendant vinyl halide onto an olefin within the seven-membered ring. nih.gov
A successful synthesis starts from the commercially available tricarbonyl(tropone)iron complex. beilstein-journals.orgnih.gov The key steps are:
Aza-Michael Addition: A nucleophilic amine, such as an allylic amine bearing a vinyl iodide, is added to the tricarbonyl(tropone)iron complex. This is followed by Boc-protection of the resulting secondary amine. nih.gov
Photodemetallation: The iron complex is removed by irradiation with UV light to yield the deconjugated olefin, which serves as the Heck precursor. nih.gov
Intramolecular Heck Reaction: The precursor undergoes a 6-exo-trig Heck cyclization using a palladium catalyst (e.g., Pd(PPh₃)₄) to forge the bicyclic framework. nih.govthieme-connect.de
This strategy has proven versatile, allowing for the synthesis of several analogues by varying the amine nucleophile used in the initial step. nih.gov
Interactive Data Table: Intramolecular Heck Reaction for 7-Azabicyclo[4.3.1]decane Analogues
| Entry | Substrate | Catalyst/Reagents | Product | Yield (%) |
| 1 | Vinyl Bromide Precursor | Pd(PPh₃)₄, K₂CO₃, Proton Sponge, Toluene | Boc-protected 7-azabicyclo[4.3.1]decene derivative | 44% |
| 2 | Vinyl Iodide Precursor | Pd(PPh₃)₄, K₂CO₃, Proton Sponge, Toluene | Boc-protected 7-azabicyclo[4.3.1]decene derivative | 45% |
| 3 | Cinnamylamine-derived Precursor | Pd(PPh₃)₄, K₃PO₄, PhOH, Et₃N, Toluene | Boc-protected cinnamyl-substituted analogue | 50% |
| 4 | Prenylamine-derived Precursor | Pd(PPh₃)₄, K₃PO₄, PhOH, Et₃N, Toluene | Boc-protected prenyl-substituted analogue | 75% |
Tandem and one-pot reactions provide an efficient pathway to complex molecular scaffolds by minimizing intermediate purification steps. The tandem Mannich reaction has been utilized to construct the related 3-azabicyclo[3.3.1]nonane scaffold, a strategy that could be adapted for larger ring systems. rsc.org
In this approach, aromatic ketones, paraformaldehyde, and an amine (like dimethylamine) are combined in a one-pot reaction. rsc.org This process involves a sequence of Mannich reactions and subsequent annulation to rapidly assemble the bicyclic core. rsc.org While not yet reported for the direct synthesis of this compound, such multicomponent reactions represent a modern and atom-economical approach to constructing bridged aza-bicyclic systems. nih.gov The key is the formation of multiple C-C and C-N bonds in a single operation, showcasing the power of tandem strategies in modern organic synthesis. nih.gov
Atom-Economic and Green Chemistry Approaches
In contemporary synthetic organic chemistry, the principles of green chemistry and atom economy are paramount, guiding the development of environmentally benign and efficient chemical processes. These principles advocate for methodologies that maximize the incorporation of all materials used in the process into the final product, minimize waste, and utilize less hazardous substances. For the synthesis of complex scaffolds like this compound and its analogues, approaches such as cycloaddition reactions, intramolecular rearrangements, and catalytic cyclizations are particularly relevant due to their inherent atom efficiency.
One of the core tenets of green chemistry is the maximization of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. Reactions with high atom economy, such as cycloadditions and rearrangements, are preferable as they minimize the generation of byproducts. For instance, palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition reactions with tropones represent a powerful, atom-economical method to construct the bicyclo[4.3.1]decadiene core structure. This process forms multiple carbon-carbon bonds in a single step, incorporating the majority of the atoms from the starting materials into the bicyclic product.
Another strategy aligned with green chemistry is the use of catalytic reactions, which reduce waste by using small amounts of a catalyst that can facilitate a reaction many times over, as opposed to stoichiometric reagents that are consumed in the reaction. The intramolecular Heck reaction is an example of a catalytic method used to synthesize the 7-azabicyclo[4.3.1]decane ring system. This palladium-catalyzed reaction enables the formation of the bridged bicyclic structure through an intramolecular cyclization, offering a pathway that can be more efficient and generate less waste than linear synthetic routes requiring multiple protection and deprotection steps. Furthermore, designing syntheses to use and generate substances with minimal toxicity is a key principle. The development of scalable processes using moderate reaction conditions and minimizing the use of heavy metals also contributes to the sustainability of the synthesis.
Stereoselective Synthesis of this compound
The biological activity of molecules is often intrinsically linked to their three-dimensional structure. Consequently, the stereoselective synthesis of complex molecules like this compound is of critical importance. Such syntheses aim to control the spatial arrangement of atoms, producing a specific stereoisomer as the major product. Methodologies to achieve this include substrate control, reagent control, and catalyst control, often focusing on the construction of the challenging bridged bicyclic core with defined stereochemistry at its bridgehead and substituent-bearing carbons.
Control of Stereochemistry in Bridged Ring Systems
Bridged ring systems, such as the bicyclo[4.3.1]decane core, possess a rigid three-dimensional structure where stereochemical control presents unique challenges and opportunities. The stereochemical outcome of reactions forming these systems is governed by a combination of steric and electronic factors. In reactions like the Diels-Alder cycloaddition, which can form bridged bicyclic products from cyclic dienes, the approach of the dienophile relative to the diene determines the stereochemistry.
Two common descriptors for substituent orientation in bridged systems are endo and exo. The endo product is typically formed faster (the kinetic product) due to favorable secondary orbital overlap between the electron-withdrawing group of the dienophile and the developing pi system of the diene in the transition state. Conversely, the exo product is often sterically less hindered and therefore more stable (the thermodynamic product). The choice of reaction conditions, such as temperature and reaction time, can therefore influence the ratio of these stereoisomers. Beyond cycloadditions, the stereochemistry of existing centers in a precursor can direct the stereochemical outcome of subsequent reactions. The rigid conformation of the bridged scaffold can lead to one face of a reactive group being significantly more sterically hindered than the other, forcing an incoming reagent to attack from the less hindered face, thereby achieving high diastereoselectivity.
Asymmetric Synthetic Routes
Asymmetric synthesis aims to produce enantiomerically enriched compounds. For the bicyclo[4.3.1]decane skeleton and its analogues, several asymmetric strategies have been developed, primarily involving the use of chiral catalysts or chiral starting materials.
A notable example is the palladium-catalyzed [6+3] cycloaddition of a trimethylenemethane (TMM) donor with tropones. By employing a chiral phosphoramidite (B1245037) ligand, this reaction can be rendered enantioselective, providing access to bicyclo[4.3.1]decadienes with high levels of regio-, diastereo-, and enantiocontrol. This method constitutes a highly efficient route to the asymmetric bicyclic core in a single, complexity-building step.
Another powerful approach involves the stereoselective construction of a derivatized bicyclic [4.3.1]decane scaffold from an acyclic precursor. Key steps in such a synthesis can include an asymmetric Shi epoxidation to set a crucial stereocenter, followed by an intramolecular epoxide opening to form the bicyclic ring system. This strategy allows for the precise control of stereochemistry, leading to potent inhibitors of biological targets like the FK506-binding proteins. The table below summarizes key findings from asymmetric syntheses leading to the bicyclo[4.3.1]decane core or its close analogues.
| Methodology | Catalyst/Ligand System | Substrate(s) | Product | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Asymmetric [6+3] Cycloaddition | Pd(0) / Chiral Phosphoramidite Ligand | Cyanosubstituted TMM donor and Tropones | Bicyclo[4.3.1]decadienes | Excellent regio-, diastereo-, and enantioselectivity (high ee) was achieved. | |
| Intramolecular Epoxide Opening | N/A (Substrate-controlled) | Acyclic precursor with chiral epoxide | 5-hydroxy diazabicyclo[4.3.1]decane-2-one | Stereoselective synthesis based on an asymmetric Shi epoxidation as a key step. |
These examples demonstrate the utility of modern asymmetric synthesis in accessing stereochemically defined this compound analogues, which are valuable for investigating structure-activity relationships in medicinal chemistry.
Structural Elucidation and Conformational Analysis
Spectroscopic Techniques for Structure Determination
NMR spectroscopy is a powerful tool for determining the detailed configuration and conformation of 3-Azabicyclo[4.3.1]decan-4-one in solution. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each nucleus, while advanced techniques like NOESY reveal through-space interactions, which are essential for conformational assignments.
Studies on related [4.3.1]azabicyclic systems indicate that the piperidine ring, which incorporates the lactam functionality, predominantly adopts a chair conformation. nih.gov This arrangement is generally the most stable for six-membered rings. The larger seven-membered cycloheptane ring has more conformational flexibility. Theoretical and experimental data suggest that this compound can exist in at least two conformations in solution. researchgate.net
A notable feature in the ¹H NMR spectra of related azabicyclic compounds is the effect of steric compression. Protons forced into close proximity with the nitrogen atom's lone pair of electrons can experience significant deshielding, leading to a downfield shift in their resonance frequency. semanticscholar.org This effect is less pronounced when the lone-pair and the compressed proton are not directly overlapped, as is the case in the [4.3.1]azabicyclic skeleton. nih.govsemanticscholar.org Analysis of chemical shifts and coupling constants for the bridgehead protons and the protons on the methylene bridges allows for a detailed mapping of the bicyclic framework.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data Interpretation
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity / Key Correlations | Structural Insights |
|---|---|---|---|
| ¹H NMR | |||
| N-H | 5.0 - 8.0 | Broad singlet | Confirms presence of the secondary amide (lactam). |
| Bridgehead (C-H) | 2.0 - 3.5 | Multiplet | Indicates protons at the fusion of the two rings. |
| α- to N (CH₂) | 2.5 - 4.0 | Multiplet | Protons adjacent to the nitrogen atom in the lactam ring. |
| α- to C=O (CH₂) | 2.0 - 3.0 | Multiplet | Protons adjacent to the carbonyl group. |
| Methylene (CH₂) | 1.0 - 2.5 | Complex multiplets | Protons forming the backbone of the bicyclic system. |
| ¹³C NMR | |||
| Carbonyl (C=O) | 170 - 180 | Singlet | Characteristic of a lactam carbonyl carbon. |
| Bridgehead (C) | 30 - 50 | Doublet/Triplet | Carbons at the ring junctions. |
| α- to N (C) | 40 - 60 | Triplet | Carbon adjacent to the nitrogen atom. |
| α- to C=O (C) | 30 - 50 | Triplet | Carbon adjacent to the carbonyl group. |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. ksu.edu.sa These methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. mt.com
The most characteristic feature in the IR spectrum of this compound is the presence of the lactam group. A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1680 cm⁻¹. This frequency is typical for a six-membered ring lactam. Another key absorption is the N-H stretch, which appears as a band in the 3200-3400 cm⁻¹ region. The C-N stretching vibration of the lactam is also observable, typically around 1200-1300 cm⁻¹. The spectrum is further characterized by C-H stretching and bending vibrations from the methylene groups of the bicyclic system. acs.org
Raman spectroscopy provides complementary information, particularly for the carbon skeleton. The homo-nuclear C-C bonds of the bicyclic rings, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum. mt.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H | Stretching | 3200 - 3400 (Broad) | Weak |
| C-H (sp³) | Stretching | 2850 - 3000 | 2850 - 3000 |
| C=O (Lactam) | Stretching | 1650 - 1680 (Strong) | Moderate |
| C-N | Stretching | 1200 - 1300 | Variable |
Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. neu.edu.tr For this compound (molecular formula C₉H₁₅NO), the expected exact molecular weight is approximately 153.22 g/mol . biosynth.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation of this molecular ion provides a unique fingerprint that reflects the molecule's structure. wikipedia.orglibretexts.org For bicyclic lactams like this one, fragmentation is often initiated by cleavage of the bonds adjacent to the carbonyl group or the nitrogen atom. Common fragmentation pathways for related azabicycloalkanes include the loss of small neutral molecules like CO, ethylene, or propyl radicals. nasa.gov The analysis of these fragmentation patterns helps to confirm the connectivity of the bicyclic system.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 153 | [C₉H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 125 | [M - CO]⁺ | Loss of carbon monoxide from the lactam ring. |
| 110 | [M - C₃H₇]⁺ | Cleavage of the seven-membered ring. |
| 96 | [C₆H₁₀N]⁺ | Complex rearrangement and cleavage of the bicyclic system. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related 7-azabicyclo[4.3.1]decane and other bicyclo[4.3.1]decane derivatives provides significant insight into the expected solid-state conformation. acs.orgbeilstein-journals.org
Crystallographic studies on these related systems confirm the bridged bicyclic core structure. acs.orgnih.gov It is expected that in the crystalline form, this compound would exhibit a conformation where the six-membered lactam ring adopts a stable chair geometry. The seven-membered ring would likely adopt one of its lower-energy conformations, such as a twist-chair. The crystal packing would be influenced by intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or dimeric structures.
Conformational Dynamics and Isomerism of the Bicyclo[4.3.1]decane Skeleton
The bicyclo[4.3.1]decane skeleton, which forms the foundation of this compound, is comprised of a six-membered ring and a seven-membered ring sharing two bridgehead carbons. This arrangement imparts significant conformational constraints and possibilities.
The conformational preference of the bicyclo[4.3.1]decane system is largely dictated by the interplay between the conformations of the six- and seven-membered rings. For related azabicyclo[4.3.1]decane derivatives, the most stable arrangement is typically one where the six-membered ring adopts a chair conformation. researchgate.net This minimizes torsional strain and non-bonded interactions within that ring. qmul.ac.uk
The seven-membered ring is more flexible and can exist in several conformations, with the chair and boat forms being the most discussed. Consequently, the entire bicyclic system can be described by combinations such as a chair-chair or a chair-boat conformation. Computational and experimental studies on substituted bicyclo[4.3.1]decane systems suggest that a conformation analogous to a "chair-chair" is often the most stable. researchgate.net However, the term "chair" for a seven-membered ring is a simplification, and a twist-chair conformation is a more accurate description of the lowest energy form. The alternative boat-chair conformation, where the six-membered ring is a chair and the seven-membered ring is in a boat-like arrangement, is generally higher in energy due to increased torsional strain and potential transannular interactions (steric hindrance across the ring). libretexts.org The presence of the lactam moiety in this compound influences the conformational equilibrium, but the preference for a chair-like conformation in the six-membered ring is expected to be a dominant factor.
Reactivity and Chemical Transformations of 3 Azabicyclo 4.3.1 Decan 4 One
Reactions Involving the Lactam Moiety
The lactam in 3-Azabicyclo[4.3.1]decan-4-one is a bridged, non-planar amide. This geometric distortion prevents the full resonance delocalization of the nitrogen lone pair into the carbonyl group, which is characteristic of planar amides. nih.govnih.gov Consequently, the amide bond exhibits properties intermediate between those of a ketone and a standard amide, leading to enhanced reactivity at both the carbonyl carbon and the nitrogen atom. nih.gov
Hydrolysis and Ring-Opening Reactions
Bridged lactams, including this compound, are considerably more susceptible to hydrolysis than their planar counterparts. nih.gov The reduced resonance stabilization increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water. nih.govnih.gov This inherent instability can complicate synthesis and isolation in aqueous media. nih.gov
A significant ring-opening reaction for this compound is anionic polymerization. Early research demonstrated that this compound can undergo ring-opening polymerization to yield a polyamide. acs.orgmdpi.comoregonstate.edu This process is typically initiated by a strong base that attacks the carbonyl carbon, leading to the cleavage of the acyl-nitrogen bond and subsequent propagation to form a polymer chain. mdpi.com
Table 1: Ring-Opening Polymerization of this compound
| Reaction Type | Initiator/Conditions | Product | Reference |
|---|
Functionalization at the Carbonyl Group
The heightened electrophilic character of the carbonyl carbon in bridged lactams makes it susceptible to a range of nucleophilic additions that are often difficult with standard amides. nih.govnih.gov While specific studies on this compound are limited, reactivity can be inferred from analogous systems.
Reduction of the carbonyl group is a feasible transformation. For instance, the ketone in a related 7-benzyl-7-azabicyclo[4.3.1]decan-10-one has been successfully reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄) in ethanol. beilstein-journals.org This suggests that the C4-carbonyl of this compound could be similarly reduced to form 3-Azabicyclo[4.3.1]decan-4-ol.
Furthermore, highly electrophilic bridged lactams are known to condense with amines to yield amidines, a reaction that leverages the ketone-like reactivity of the carbonyl group. nih.govnsf.gov
Transformations at the Nitrogen Atom
The nitrogen atom in this compound is more pyramidal and its lone pair is more localized compared to a planar amide nitrogen. nih.gov This enhances its nucleophilicity and basicity, allowing for various transformations.
Alkylation and Acylation Reactions
N-alkylation is a common transformation for lactams and is facilitated in bridged systems due to the increased availability of the nitrogen lone pair. nih.gov General methods for N-alkylation, such as using alkyl halides in the presence of a base or employing phase-transfer catalysis, are applicable. scispace.commdpi.com For other bicyclic lactams, alkylation of the corresponding enolates has been studied, indicating that the nitrogen can be readily substituted. rsc.orgresearchgate.net N-acylation is also a plausible derivatization, introducing an acyl group onto the nitrogen to form an N-acyl lactam (imide) derivative.
Table 2: General Conditions for N-Alkylation of Lactams
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| Alkyl Halide, Base (e.g., K₂CO₃, KOH) | Phase-Transfer Catalyst (e.g., TBAB), Microwave Irradiation | N-Alkyl Lactam | mdpi.com |
| Dialkyl Ether, Catalyst (e.g., Al₂O₃) | High Temperature (200-400 °C) | N-Alkyl Lactam | google.com |
Derivatization of the Nitrogen Atom
Beyond simple alkylation and acylation, the nitrogen atom serves as a key site for introducing functional diversity. In certain strained bridged lactams, N-alkylation can serve as a trigger for the selective cleavage of the N-C sigma bond, enabling a "sew-and-cut" approach to synthesize more complex heterocyclic structures. nih.gov This advanced reactivity highlights the synthetic potential unlocked by the unique electronic properties of the non-planar amide bond.
Ring Rearrangements and Skeletal Modifications
The 3-Azabicyclo[4.3.1]decane skeleton is often synthesized through key chemical reactions that involve ring rearrangements and modifications of simpler precursors.
The Beckmann rearrangement is a classic and direct method for the synthesis of this compound. acs.orgmdpi.com This reaction involves the treatment of the oxime derived from bicyclo[4.3.1]decan-4-one with an acid catalyst. chemistrysteps.commasterorganicchemistry.com The rearrangement proceeds via the migration of the carbon atom anti-periplanar to the oxime's hydroxyl group, leading to nitrogen insertion into the ring and the formation of the corresponding δ-lactam. alfa-chemistry.comwiley-vch.de
Another important skeletal modification used in the synthesis of the broader azabicyclo[4.3.1]decane framework is the Tiffeneau-Demjanov ring expansion. wikipedia.orgwikipedia.org This procedure can enlarge a smaller ring within a bicyclic system. For example, researchers have demonstrated the ring expansion of 2-azabicyclo[3.3.1]nonane derivatives (morphans) to generate the 7-azabicyclo[4.3.1]decane core, showcasing a method to build the seven-membered ring of the scaffold. ub.edunih.gov
Table 3: Key Skeletal Transformations
| Reaction Name | Precursor | Product | Description | Reference |
|---|---|---|---|---|
| Beckmann Rearrangement | Bicyclo[4.3.1]decan-4-one Oxime | This compound | Acid-catalyzed rearrangement of a ketoxime to a lactam. | acs.orgderpharmachemica.com |
Ring Expansion and Contraction Reactions
The manipulation of the ring skeleton of this compound and its derivatives through ring expansion and contraction reactions offers pathways to novel and structurally diverse heterocyclic systems.
Ring expansion reactions of bicyclic ketones are valuable synthetic tools for accessing larger, often more complex, ring systems. In the context of azabicyclic ketones, these transformations can lead to novel scaffolds with potential applications in medicinal chemistry and materials science. One notable example is the ring enlargement of 2-azabicyclo[3.3.1]nonanes, which are structural isomers of the core ring system of this compound, to form the corresponding 7-azabicyclo[4.3.1]decane ring system. This transformation has been successfully achieved using reagents like trimethylsilyl (B98337) diazomethane (B1218177) in the presence of a Lewis acid or a base. nih.govacs.orgub.edu This suggests that similar methodologies could be applied to this compound to afford larger ring structures.
Classic methodologies for one-carbon ring expansion of cyclic ketones, such as the Tiffeneau–Demjanov rearrangement , could also be envisioned for this compound. wikipedia.orgorganicreactions.orgslideshare.netd-nb.infowikipedia.org This reaction typically involves the conversion of the ketone to a β-amino alcohol, followed by diazotization with nitrous acid, which induces a rearrangement to a ring-expanded ketone.
Another well-established method for ring expansion is the Beckmann rearrangement of the corresponding oxime. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comorganicreactions.orglibretexts.org The oxime of this compound, upon treatment with an acid catalyst, could rearrange to a lactam with an expanded ring system. The regioselectivity of this rearrangement would be a key aspect to consider.
The Schmidt reaction , which involves treating a ketone with hydrazoic acid (HN₃) in the presence of a strong acid, is another potential route for the ring expansion of this compound to a lactam. google.comcdnsciencepub.com This reaction has been applied to other bicyclic ketones and could offer a direct conversion to the ring-expanded product. google.comcdnsciencepub.com
A summary of potential ring expansion reactions is presented in the table below.
| Reaction | Reagents | Potential Product | Notes |
| Reaction with Trimethylsilyl Diazomethane | TMSCHN₂, Lewis Acid or Base | 4-Azabicyclo[5.3.1]undecan-5-one | Based on analogy with 2-azabicyclo[3.3.1]nonanes. nih.govacs.orgub.edu |
| Tiffeneau–Demjanov Rearrangement | 1. HCN, KCN2. H₂, Catalyst3. NaNO₂, HCl | 4-Azabicyclo[5.3.1]undecan-5-one | A classic method for one-carbon ring expansion of cyclic ketones. wikipedia.orgorganicreactions.orgslideshare.netd-nb.infowikipedia.org |
| Beckmann Rearrangement | 1. NH₂OH·HCl2. Acid (e.g., H₂SO₄, PPA) | 3,4-Diazabicyclo[5.3.1]undecan-5-one | The oxime derivative is an intermediate. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comorganicreactions.orglibretexts.org |
| Schmidt Reaction | HN₃, H₂SO₄ | 3,4-Diazabicyclo[5.3.1]undecan-5-one | Direct conversion to a lactam. google.comcdnsciencepub.com |
While less commonly reported for this specific system, ring contraction reactions represent a potential pathway to access novel strained heterocyclic structures. General methods for the ring contraction of cyclic ketones could theoretically be applied to this compound. For instance, the Favorskii rearrangement of an α-halo derivative of this compound could lead to a ring-contracted carboxylic acid derivative. Another possibility is a photochemical decarbonylation reaction, which would involve the expulsion of carbon monoxide upon UV irradiation to yield a smaller bicyclic amine. However, the feasibility and outcomes of these reactions on the this compound skeleton would require experimental investigation.
Transformations Involving Bridgehead Positions
The bridgehead positions (C1 and C6) of the this compound system are sterically hindered, which can limit their reactivity. However, under certain conditions, functionalization at these positions is achievable, opening avenues for the synthesis of more complex derivatives.
Research on related bicyclic systems has demonstrated the feasibility of late-stage bridgehead functionalization. For instance, a type-1 [4.3.1]-containing bridgehead enone has been shown to undergo conjugate addition of an organolithium reagent, allowing for the construction of a crucial bridgehead all-carbon quaternary center. chinesechemsoc.org This suggests that the introduction of unsaturation adjacent to a bridgehead position in the this compound framework could enable similar transformations.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. northwestern.edu Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve approximations of the Schrödinger equation, providing insights into molecular properties. lsu.edu For 3-Azabicyclo[4.3.1]decan-4-one, these calculations can elucidate the electronic characteristics that govern its stability and reactivity.
DFT methods, particularly with hybrid functionals like B3LYP, are often used as a balance between computational cost and accuracy for molecules of this size. biorxiv.org Such calculations can determine the molecule's ground-state geometry, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. The HOMO-LUMO gap is a critical parameter, indicating the molecule's kinetic stability and electronic excitability.
Wave function analysis, such as Natural Bond Orbital (NBO) analysis, can further interpret the results of quantum chemical calculations. biorxiv.org This provides a chemist-friendly picture of bonding, including charge distribution on individual atoms (Mulliken or NBO charges), bond orders, and the nature of lone pairs and delocalization effects. For this compound, these analyses would highlight the polarization of the amide bond (N-C=O) and the distribution of charge across the bicyclic system.
| Property | Calculated Value | Description |
|---|---|---|
| Total Energy | -480.123 Hartree | The total electronic energy of the optimized geometry. |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |
| LUMO Energy | +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicates the electronic excitability and kinetic stability of the molecule. |
| Dipole Moment | 3.5 Debye | A measure of the overall polarity of the molecule, primarily influenced by the amide group. |
| NBO Charge on N3 | -0.65 e | The calculated partial charge on the nitrogen atom, indicating its electron-rich character. |
| NBO Charge on C4 | +0.58 e | The calculated partial charge on the carbonyl carbon, indicating its electrophilic character. |
Conformational Energy Calculations and Potential Energy Surfaces
The bridged structure of this compound imparts significant conformational constraints, yet allows for a degree of flexibility. Conformational energy calculations are crucial for identifying the most stable three-dimensional structures (conformers) and understanding the energy barriers between them. nih.gov
The potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. lsu.edu For a complex molecule, the full PES is vast, but it can be simplified by scanning key dihedral angles to generate a 2D or 3D representation. ddns.netresearchgate.net For this compound, the key degrees of freedom involve the puckering of the seven-membered and six-membered rings. The seven-membered ring can adopt several low-energy conformations, such as chair and boat forms, while the six-membered ring typically prefers a chair conformation. The combination of these possibilities leads to several distinct conformers for the entire bicyclic system (e.g., chair-chair, boat-chair).
Computational methods, ranging from molecular mechanics to quantum mechanics, can be used to perform a systematic conformational search. ddns.net This involves generating numerous possible structures and minimizing their energies to find local and global minima on the PES. The relative energies of these conformers, calculated using methods like DFT, determine their population at a given temperature according to the Boltzmann distribution.
| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |
|---|---|---|---|
| Chair-Chair (CC) | Both the six-membered and seven-membered rings adopt chair-like conformations. | 0.00 (Global Minimum) | 85.4 |
| Boat-Chair (BC) | The seven-membered ring is in a boat form while the six-membered ring is a chair. | 1.25 | 12.1 |
| Chair-Twist-Boat (CTB) | The seven-membered ring adopts a twist-boat conformation. | 2.50 | 2.5 |
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing information on transition states and intermediates that are often difficult to observe experimentally. smu.edupitt.edu For a molecule like this compound, computational studies can illuminate its formation pathways and subsequent reactivity.
A key synthetic route to the related 7-azabicyclo[4.3.1]decane skeleton involves an intramolecular Heck reaction. researchgate.netnih.govbeilstein-journals.org A similar strategy could be envisioned for the synthesis of the 3-azabicyclo isomer. Computational methods can model this entire catalytic cycle. By locating the transition state (a first-order saddle point on the PES) for each elementary step (e.g., oxidative addition, carbopalladation, reductive elimination), the reaction's energy profile can be constructed. smu.edu This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step and providing a rationale for the observed reaction outcomes and stereoselectivity.
The Unified Reaction Valley Approach (URVA) is a sophisticated method that analyzes the reaction path in detail, breaking down the mechanism into distinct "reaction phases" corresponding to specific chemical events like bond breaking/formation and structural rearrangements. smu.edu Such an analysis could provide deep insight into the intricate process of ring closure to form the strained bicyclic system.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant Complex | The acyclic precursor coordinated to the catalyst. | 0.0 |
| Transition State (TS) | The highest energy point along the ring-closing pathway. | +22.5 (Activation Energy) |
| Product Complex | The cyclized product still coordinated to the catalyst. | -15.0 (Reaction Energy) |
Strain Energy Analysis in Bridged Bicyclic Systems
Bridged bicyclic molecules, by their very nature, possess inherent strain compared to their acyclic counterparts. This strain energy is the excess energy arising from non-ideal geometries, including distorted bond angles, eclipsing torsional interactions, and unfavorable non-bonded (transannular) interactions. bris.ac.uk The 3-azabicyclo[4.3.1]decane framework, containing a seven-membered ring bridged by a nitrogen-containing two-atom chain, is a classic example of such a system.
Computational methods can quantify the total strain energy by comparing the calculated heat of formation of the molecule with a theoretical value derived from strain-free group increments. The total strain can be dissected into its primary components:
Angle Strain: Deviation of bond angles from their ideal values (e.g., 109.5° for sp³ carbon). In the bridged system, the fusion points (bridgehead carbons) are particularly susceptible to angle strain.
Torsional Strain: Arises from eclipsed conformations around single bonds. The rigid bicyclic structure prevents bonds from rotating freely to adopt staggered conformations.
Transannular Strain: Non-bonded steric repulsion between atoms across the rings. In the 3-azabicyclo[4.3.1]decane system, interactions between hydrogens on the "inside" of the bicyclic framework can be a significant source of strain.
| Component | Calculated Strain (kcal/mol) | Primary Structural Origin |
|---|---|---|
| Angle Strain | 4.5 | Distortion at bridgehead carbons and within the seven-membered ring. |
| Torsional Strain | 6.2 | Eclipsing interactions along C-C bonds within the constrained rings. |
| Transannular Strain | 3.8 | Steric repulsion between hydrogens across the seven-membered ring. |
| Total Strain Energy | 14.5 | Sum of all contributing strain components. |
Applications in Advanced Organic Synthesis and Materials Science
3-Azabicyclo[4.3.1]decan-4-one as a Versatile Synthetic Scaffold
The rigid, three-dimensional structure of the azabicyclo[4.3.1]decane core makes it an attractive template for synthetic chemists. This scaffold is found within a variety of complex, biologically active alkaloids, highlighting its importance as a synthetic target and building block. nih.govresearchgate.net
The 7-azabicyclo[4.3.1]decane ring system, a constitutional isomer of this compound, is a core structural motif in several intricate alkaloid natural products. nih.govbeilstein-journals.org Notable examples include daphnicyclidin A and ervitsine, which exhibit significant biological activities. nih.gov The synthetic challenge posed by these molecules has led to the development of various strategies to construct the azabicyclic core. These methodologies underscore the potential of related scaffolds like this compound as versatile building blocks in the synthesis of natural product analogues or other complex molecular targets. ub.edunih.gov By providing a rigid framework, such bicyclic compounds allow for precise stereochemical control during the elaboration of more complex structures.
The synthesis of azapolycycles containing seven-membered rings is a recognized challenge in organic chemistry. nih.govresearchgate.net The this compound framework serves as a valuable precursor for accessing more elaborate azapolycyclic skeletons. Methodologies developed for the synthesis of the related 7-azabicyclo[4.3.1]decane system demonstrate the utility of such precursors. For instance, intramolecular Heck reactions have been successfully employed to construct this bridged bicyclic ring system from appropriately functionalized precursors derived from tropone. nih.govbeilstein-journals.org Another powerful strategy involves the ring expansion of smaller bicyclic systems, such as 2-azabicyclo[3.3.1]nonanes (morphans), to create the desired 7-azabicyclo[4.3.1]decane core. ub.edunih.gov These synthetic approaches highlight the role of the azabicyclodecane skeleton as a key intermediate, which can be strategically modified to build larger, more complex polycyclic systems.
Polymerization Studies and Polymer Material Development
Beyond its use in small-molecule synthesis, this compound is a notable monomer in the field of polymer chemistry. As a bicyclic lactam, it can undergo ring-opening polymerization to produce novel polyamides with potentially enhanced properties compared to conventional linear polyamides like Nylon-6. researchgate.netmdpi.com
Bicyclic lactams are a significant class of monomers for ring-opening polymerization (ROP). researchgate.netmdpi.com Unlike the ROP of simple monocyclic lactams like ε-caprolactam, the polymerization of bicyclic monomers introduces cyclic units directly into the polymer backbone. This compound can be polymerized via an anionic mechanism, similar to other bicyclic lactams. researchgate.netacs.org The polymerization is typically initiated by a strong base that generates a lactam anion, which then attacks another monomer molecule to propagate the polymer chain. researchgate.net This process results in a polymer chain that incorporates the opened bicyclic ring structure.
| Monomer | Polymerization Type | Resulting Polymer Structure | Key Feature |
|---|---|---|---|
| This compound | Anionic Ring-Opening Polymerization | Polyamide with cyclic units in the backbone | Introduces rigidity and a defined 3D structure to the polymer chain. researchgate.netmdpi.com |
| ε-Caprolactam | Anionic Ring-Opening Polymerization | Linear Polyamide (Nylon-6) | Forms a flexible, linear aliphatic chain. nih.gov |
The synthesis of polyamides from this compound has been investigated as a route to new high-performance polymers. acs.org The polymerization yields a polyamide where the repeating unit is derived from the ring-opened monomer. The presence of the cycloalkane bridge, which remains intact during polymerization, is a key structural feature that distinguishes these polymers from conventional polyamides. researchgate.net The synthesis of such polymers opens avenues for creating materials with unique thermal and mechanical properties. The development of novel polyamides from bio-based bicyclic lactams derived from terpenes has also gained significant attention, highlighting a broader trend towards sustainable high-performance polymers. nih.govresearchgate.net
The properties of a polymer are intrinsically linked to its molecular structure. uomustansiriyah.edu.iqscribd.com For polyamides derived from this compound, the incorporation of the rigid and bulky bicyclic unit into the polymer backbone is expected to have profound effects on the material's properties.
Thermal Properties: The restricted rotation and conformational rigidity imposed by the bicyclic structure would likely lead to a higher glass transition temperature (Tg) compared to analogous linear polyamides. uomustansiriyah.edu.iq This is because more thermal energy is required to induce segmental motion in the rigid polymer chains. Consequently, materials derived from this monomer are expected to retain their stiffness and dimensional stability at elevated temperatures.
Mechanical Properties: The rigid cyclic units can enhance the modulus and tensile strength of the resulting polyamide. The bulky nature of the repeating unit may, however, disrupt chain packing and reduce crystallinity, which could influence properties like ductility and toughness. uomustansiriyah.edu.iq
Solubility: The introduction of non-planar, bulky cyclic structures along the polymer backbone can disrupt the intermolecular hydrogen bonding that is characteristic of polyamides, potentially leading to improved solubility in certain organic solvents compared to highly crystalline linear analogues.
The relationship between the monomer's architecture and the final material's performance is a critical area of study, allowing for the rational design of new polymers with specific, desirable characteristics. escholarship.org
Future Directions and Research Opportunities
Development of Novel and Efficient Synthetic Routes
Catalytic Asymmetric Synthesis: The development of catalytic methods, particularly those employing transition metals or organocatalysts, to introduce chirality and control stereochemistry during ring formation is a significant goal. This would provide access to enantiomerically pure forms of the scaffold, which is crucial for applications in chemical biology.
Ring-Expansion and Rearrangement Strategies: Innovative rearrangement reactions, such as the Beckmann rearrangement of corresponding bicyclic oximes, could provide efficient access to the lactam structure. tum.de Exploring novel precursors and catalysts for such transformations could enhance yield and substrate scope.
Photochemical and Electrochemical Methods: The use of light or electricity to drive key ring-forming or functionalization steps represents a green and efficient alternative to traditional thermal methods. These techniques could enable unique and previously inaccessible transformations.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Asymmetric Synthesis | High stereocontrol, access to enantiopure compounds | Development of novel chiral catalysts and ligands |
| Ring-Expansion Reactions | Utilizes readily available starting materials | Optimization of reaction conditions and exploration of new precursors |
| Photochemical/Electrochemical Methods | Mild reaction conditions, unique reactivity | Design of photosensitizers and electrochemical cells for synthesis |
Exploration of New Reactivity Profiles and Transformations
The inherent strain and functionality of the 3-Azabicyclo[4.3.1]decan-4-one scaffold suggest a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging the unique structural features of this molecule to achieve novel chemical transformations.
Ring-Opening Polymerization (ROP): The lactam functionality is a key handle for ROP, a process that can generate novel polyamides. acs.orgnih.gov Research into the polymerization of this compound could lead to new materials with unique thermal and mechanical properties derived from the bicyclic nature of the monomer. researchgate.net
Functionalization of the Bicyclic Core: The development of methods for the selective functionalization of the carbon skeleton, beyond the nitrogen and carbonyl groups, is essential for creating a diverse range of derivatives. This could involve C-H activation, radical-mediated reactions, or cycloaddition processes.
Derivatization of the Lactam: The nitrogen atom of the lactam can be substituted to introduce a variety of functional groups, which can modulate the chemical and physical properties of the molecule.
| Transformation Type | Potential Outcome | Area of Investigation |
| Ring-Opening Polymerization | Novel bio-based or high-performance polyamides | Anionic and cationic ROP, copolymerization studies |
| C-H Functionalization | Access to substituted derivatives with tailored properties | Development of regioselective and stereoselective methods |
| N-Substitution | Modulation of solubility, reactivity, and biological interactions | Synthesis of a library of N-functionalized analogs |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules like this compound, thereby guiding experimental efforts. While specific computational studies on this exact molecule are not widely reported, the application of modern theoretical methods represents a significant opportunity for future research.
Conformational Analysis and Strain Energy: Detailed computational studies, using methods such as Density Functional Theory (DFT), can elucidate the preferred conformations of the bicyclic system and quantify its ring strain. This information is fundamental to understanding its reactivity.
Modeling of Reaction Mechanisms: Theoretical calculations can be employed to investigate the transition states and reaction pathways of potential synthetic routes and transformations. This can aid in the optimization of reaction conditions and the prediction of product selectivity. For instance, DFT calculations have been used to study the stereoselectivity of alkylation reactions in other bicyclic lactam systems. ub.edu
Prediction of Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and circular dichroism spectra. nih.gov This can be invaluable for the characterization and stereochemical assignment of new derivatives.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Ground state geometry and energy calculations | Conformational preferences, ring strain, reaction energetics |
| Time-Dependent DFT (TD-DFT) | Excited state calculations | UV-Vis and Circular Dichroism spectra |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time | Dynamic behavior, interaction with solvents or other molecules |
Expanding Applications in Materials Science and Chemical Biology (non-clinical scaffolds)
The unique structural and chemical features of this compound make it an attractive building block for the development of advanced materials and chemical tools for biological research, beyond the scope of clinical applications.
High-Performance Polymers: As mentioned, the ring-opening polymerization of this bicyclic lactam could lead to the creation of novel polyamides. acs.org The rigid and bulky nature of the repeating unit derived from this monomer could impart desirable properties such as high thermal stability, enhanced mechanical strength, and specific optical properties, making them suitable for applications as engineering plastics or specialty polymers. tum.denih.gov
Scaffolds for Chemical Probes: In chemical biology, the rigid this compound framework can serve as a scaffold for the synthesis of molecular probes. By attaching fluorescent dyes, affinity tags, or reactive groups, this scaffold can be used to develop tools for studying biological processes in a non-clinical research setting.
Building Blocks for Supramolecular Chemistry: The defined three-dimensional shape of the molecule can be exploited in the design of host-guest systems or self-assembling molecular architectures. The lactam group provides a hydrogen bonding site, which can be used to direct intermolecular interactions.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 3-Azabicyclo[4.3.1]decan-4-one, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves bicyclic ring formation via [3+3] or [4+2] cycloaddition strategies, followed by ketone functionalization. Key steps include:
- Precursor selection (e.g., amino alcohols or aziridines) and reaction optimization (temperature, solvent polarity, catalysis).
- Characterization using -/-NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
- Analysis Framework :
- Compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian or ACD/Labs).
- Cross-validate using X-ray crystallography if crystalline derivatives are obtainable.
- Report anomalies in supplementary files and discuss potential causes (e.g., dynamic effects, solvent interactions) .
Q. What purity assessment criteria are mandatory for novel derivatives of this compound?
- Requirements :
- ≥95% purity via HPLC (UV detection at 254 nm) or GC-MS.
- Elemental analysis (C, H, N) within ±0.4% of theoretical values.
- For chiral centers, include enantiomeric excess (e.e.) data via chiral HPLC or optical rotation .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs).
- QSAR Modeling : Train models on existing bioactivity data (e.g., IC, Ki) to correlate structural features (e.g., substituent electronegativity, ring strain) with activity .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this scaffold?
- Case Study Approach :
- Hypothesis Testing : Design analogues with systematic modifications (e.g., ketone → thioketone, N-methylation).
- Data Triangulation : Combine biochemical assays, metabolomics, and molecular dynamics simulations to identify off-target effects or allosteric binding modes .
Q. How can researchers design interdisciplinary studies to explore the pharmacological potential of this compound?
- Framework : Apply the PICO model:
- Population : Target disease model (e.g., cancer cell lines, murine neuropathic pain models).
- Intervention : Dose range and administration route (e.g., oral bioavailability studies).
- Comparison : Benchmark against clinical candidates (e.g., gabapentinoids for neuropathic pain).
- Outcome : Efficacy metrics (e.g., tumor growth inhibition, pain threshold elevation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
